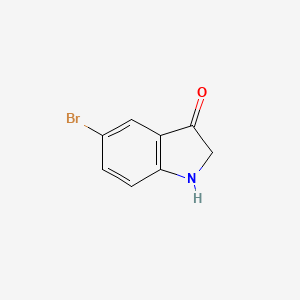

5-Bromo-1,2-dihydro-indol-3-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1,2-dihydroindol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO/c9-5-1-2-7-6(3-5)8(11)4-10-7/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGYNCASKYPVXGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C2=C(N1)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10437040 | |

| Record name | 5-BROMO-1,2-DIHYDRO-INDOL-3-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10437040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6402-02-4 | |

| Record name | 5-BROMO-1,2-DIHYDRO-INDOL-3-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10437040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of the 5-Bromooxindole Scaffold

An In-depth Technical Guide to the Synthesis of 5-Bromo-1,2-dihydro-indol-3-one (5-Bromooxindole)

This compound, commonly known as 5-bromooxindole, is a pivotal heterocyclic compound that serves as a foundational building block in the fields of medicinal chemistry and drug development. The oxindole core is a privileged scaffold, appearing in numerous natural products and pharmacologically active molecules. The introduction of a bromine atom at the C-5 position provides a crucial handle for further synthetic diversification through reactions like palladium-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig), allowing for the construction of complex molecular architectures.[1] Consequently, 5-bromooxindole is a key intermediate in the synthesis of inhibitors for various protein kinases, including Glycogen Synthase Kinase 3 (GSK-3), and compounds with potential anticancer and anti-inflammatory properties.

This guide, intended for researchers and drug development professionals, provides a detailed exploration of the principal synthetic pathways to 5-bromooxindole. It moves beyond simple procedural lists to explain the underlying chemical principles, the rationale for experimental choices, and the practical advantages and limitations of each approach.

Retrosynthetic Analysis: Deconstructing the Target

A logical approach to synthesis design begins with retrosynthesis. By conceptually disconnecting key bonds in the target molecule, we can identify viable starting materials and strategic transformations. For 5-bromooxindole, three primary retrosynthetic pathways emerge, each representing a distinct synthetic strategy.

Caption: Retrosynthetic analysis of 5-bromooxindole.

This analysis reveals three core strategies:

-

Pathway 1 (Red): Direct functionalization of a pre-existing oxindole ring via electrophilic bromination.

-

Pathway 2 (Green): Modification of a related, more highly oxidized precursor, 5-bromoisatin.

-

Pathway 3 (Blue): Construction of the heterocyclic ring from an acyclic, pre-brominated aniline derivative.

Pathway 1: Direct Electrophilic Bromination of Oxindole

This approach is the most atom-economical, directly installing the bromine atom onto the commercially available oxindole scaffold. The primary challenge lies in controlling the regioselectivity of the electrophilic aromatic substitution.

Mechanistic Rationale & Causality

The oxindole ring system contains both an activating and a deactivating group relative to the benzene ring. The nitrogen atom's lone pair directs electrophiles to the ortho (C7) and para (C5) positions. The carbonyl group is deactivating and meta-directing. The activating influence of the amide nitrogen is dominant, making the C5 and C7 positions the most nucleophilic and thus the most likely sites of bromination.[2]

Achieving high selectivity for the C5 position over the C7 position, and preventing di- or tri-bromination (including at the enolizable C3 position), depends critically on the choice of brominating agent and reaction conditions. Milder brominating agents and carefully controlled stoichiometry are essential.

Caption: Electrophilic bromination mechanism on the oxindole core.

Experimental Protocol: Direct Bromination

This protocol is adapted from established procedures for the bromination of activated aromatic systems.

-

Materials: Oxindole, Glacial Acetic Acid, Bromine (Br₂), Sodium Thiosulfate solution.

-

Procedure:

-

Dissolve oxindole (1.0 eq.) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and an addition funnel. Protect the setup from light.

-

Cool the solution to 0-5 °C using an ice bath.

-

Prepare a solution of bromine (1.0 - 1.1 eq.) in glacial acetic acid.

-

Add the bromine solution dropwise to the stirred oxindole solution over 30-60 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into a beaker of ice water. A precipitate should form.

-

Quench any excess bromine by adding a saturated aqueous solution of sodium thiosulfate until the orange/brown color disappears.

-

Collect the solid product by vacuum filtration, washing thoroughly with cold water.

-

Recrystallize the crude product from ethanol or an ethanol/water mixture to yield pure 5-bromooxindole.

-

-

Trustworthiness & Self-Validation: The endpoint of the reaction can be monitored by TLC, comparing the reaction mixture to the starting material spot. The disappearance of the bromine color upon quenching with thiosulfate confirms the removal of excess electrophile before product isolation.

Pathway 2: Synthesis via 5-Bromoisatin Reduction

This two-step pathway offers excellent control over regiochemistry, as the bromine is introduced on a commercially available aniline precursor before the heterocyclic ring is formed. The subsequent selective reduction of the C3-ketone yields the target oxindole.

Step 2A: Synthesis of 5-Bromoisatin via Sandmeyer-Isatin Synthesis

Mechanistic Rationale: The classic Sandmeyer isatin synthesis involves the reaction of an aniline (here, 4-bromoaniline) with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate. This intermediate, upon treatment with a strong acid like sulfuric acid, undergoes an intramolecular electrophilic cyclization to form the isatin ring.[3] The initial diazotization is not required for this specific named reaction variant, which proceeds directly from the aniline.

Caption: Synthesis of 5-Bromoisatin from 4-Bromoaniline.

Experimental Protocol: 5-Bromoisatin Synthesis

-

Materials: 4-Bromoaniline, Chloral Hydrate, Hydroxylamine Hydrochloride, Concentrated Sulfuric Acid, Sodium Sulfate, Hydrochloric Acid.

-

Procedure:

-

Isonitrosoacetanilide Formation: In a large flask, dissolve chloral hydrate and sodium sulfate in water. Add a solution of 4-bromoaniline in aqueous HCl. Heat the mixture to boiling.

-

Separately, prepare a solution of hydroxylamine hydrochloride in water. Add this solution in one portion to the boiling aniline mixture.

-

Continue to heat the mixture at reflux for 1-2 hours. The isonitroso-4'-bromoacetanilide will begin to crystallize upon cooling.

-

Cool the mixture in an ice bath and collect the crystalline product by vacuum filtration. Wash with water and air dry.

-

Cyclization: Add the dried isonitroso-4'-bromoacetanilide portion-wise to pre-warmed (60-70 °C) concentrated sulfuric acid with vigorous stirring. An exothermic reaction will occur.

-

After the addition is complete, heat the mixture to 80 °C for 10-15 minutes, then cool to room temperature.

-

Carefully pour the acidic solution over crushed ice. The 5-bromoisatin product will precipitate.

-

Collect the solid by vacuum filtration, wash extensively with cold water until the washings are neutral, and dry. The product is often pure enough for the next step.[4][5]

-

Step 2B: Selective Reduction to 5-Bromooxindole

Mechanistic Rationale: The conversion of the C3-carbonyl of isatin to a methylene group (CH₂) can be achieved via its hydrazone intermediate. This is a variation of the Wolff-Kishner reduction. Isatin reacts with hydrazine to form a 3-hydrazono-oxindole. Heating this intermediate with a strong base (like potassium hydroxide) in a high-boiling solvent (like ethylene glycol) causes the evolution of nitrogen gas and the formation of the desired methylene group.

Experimental Protocol: 5-Bromoisatin Reduction

-

Materials: 5-Bromoisatin, Hydrazine Hydrate, Potassium Hydroxide (KOH), Ethylene Glycol.

-

Procedure:

-

To a flask containing ethylene glycol, add 5-bromoisatin (1.0 eq.) and hydrazine hydrate (2.0-3.0 eq.).

-

Heat the mixture to 120-130 °C for 1-2 hours. During this time, the red isatin will convert to the yellow 3-hydrazone intermediate.

-

Cool the mixture slightly and add solid potassium hydroxide (3.0-4.0 eq.).

-

Equip the flask with a condenser and slowly heat the mixture to 190-200 °C. Water and excess hydrazine will distill off.

-

Maintain the temperature for 3-4 hours, during which nitrogen gas will evolve vigorously.

-

Cool the reaction mixture to room temperature and dilute with water.

-

Acidify the solution with concentrated HCl. The 5-bromooxindole product will precipitate.

-

Collect the solid by vacuum filtration, wash with water, and recrystallize from ethanol to afford the pure product.

-

Pathway 3: Intramolecular Cyclization of N-(Chloroacetyl)-4-bromoaniline

This modern approach leverages a palladium-catalyzed intramolecular α-arylation of an amide, a powerful C-C bond-forming reaction. It provides a high-yielding and often cleaner alternative to classical Friedel-Crafts cyclizations, which can suffer from harsh conditions.

Mechanistic Rationale & Causality

The synthesis begins with the simple N-acylation of 4-bromoaniline with chloroacetyl chloride. The resulting α-chloro amide is the precursor for the key cyclization step. The palladium catalyst undergoes oxidative addition into the C-Cl bond. Following deprotonation of the amide N-H to form an amido-enolate complex, a reductive elimination step forms the new C2-C3 bond of the oxindole ring and regenerates the active Pd(0) catalyst. The choice of ligand is crucial for promoting the desired reductive elimination step.[1]

Caption: Synthesis of 5-bromooxindole via intramolecular cyclization.

Experimental Protocol: Cyclization Pathway

-

Materials: 4-Bromoaniline, Chloroacetyl Chloride, a suitable base (e.g., NaHCO₃ or pyridine), a palladium source (e.g., Pd(OAc)₂), a phosphine ligand (e.g., SPhos or XPhos), a strong base for cyclization (e.g., K₂CO₃ or Cs₂CO₃), and an anhydrous solvent (e.g., Toluene or Dioxane).

-

Procedure:

-

Acylation: Dissolve 4-bromoaniline (1.0 eq.) in a suitable solvent like dichloromethane or ethyl acetate. Add a base like sodium bicarbonate (1.5 eq.). Cool the mixture to 0 °C.

-

Add chloroacetyl chloride (1.1 eq.) dropwise. Allow the reaction to warm to room temperature and stir for several hours until complete by TLC analysis.

-

Work up the reaction by washing with water and brine, drying the organic layer over sodium sulfate, and removing the solvent under reduced pressure to yield crude N-(chloroacetyl)-4-bromoaniline.

-

Cyclization: To a dry, inert-atmosphere flask, add the N-(chloroacetyl)-4-bromoaniline (1.0 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (4 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).

-

Add anhydrous toluene and degas the mixture.

-

Heat the reaction to reflux (approx. 110 °C) and stir for 12-24 hours, monitoring by TLC.

-

Cool the reaction, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

-

Wash the organic filtrate with water, dry over sodium sulfate, and concentrate. Purify the residue by column chromatography on silica gel to obtain pure 5-bromooxindole.

-

Data Presentation: Comparative Summary of Synthesis Pathways

| Feature | Pathway 1: Direct Bromination | Pathway 2: From 5-Bromoisatin | Pathway 3: Intramolecular Cyclization |

| Starting Material | Oxindole | 4-Bromoaniline | 4-Bromoaniline |

| Number of Steps | 1 | 2 (plus prep of isatin) | 2 |

| Key Reagents | Br₂, Acetic Acid | H₂NOH·HCl, Chloral Hydrate, H₂SO₄, N₂H₄·H₂O, KOH | Chloroacetyl Chloride, Pd Catalyst, Ligand, Base |

| Yield & Purity | Moderate yield; risk of regioisomeric impurities (e.g., 7-bromo) and over-bromination. Requires careful control. | Good to high overall yield; high purity as regiochemistry is pre-determined. | Generally high yield and very clean; purification by chromatography is typical. |

| Scalability | Good for large scale, but purification can be challenging. | Good; classical procedures are well-established for scale-up. The reduction step involves high temperatures. | More expensive due to catalyst and ligand costs, but often preferred for smaller, discovery-scale synthesis. |

| Causality Insight | Relies on the inherent electronic properties of the oxindole ring. Success depends on kinetic control. | A robust, regiochemically unambiguous route. The synthesis builds complexity logically. | Employs modern organometallic catalysis for efficient and clean C-C bond formation under relatively mild conditions. |

Conclusion and Field-Proven Insights

The choice of synthetic route to 5-bromooxindole depends on the specific needs of the research program.

-

For large-scale, cost-sensitive production where purification methods are robust, Pathway 1 (Direct Bromination) is attractive due to its single step and inexpensive reagents. However, significant process development may be required to optimize regioselectivity and minimize impurities.

-

Pathway 2 (From 5-Bromoisatin) represents the most classic and arguably most reliable method for obtaining high-purity material without isomeric contamination. It is an excellent choice for generating benchmark-quality material where the cost of a multi-step synthesis is justified. The high temperatures of the Wolff-Kishner reduction are a key consideration for safety and equipment.

-

Pathway 3 (Intramolecular Cyclization) is a modern, elegant, and highly efficient method, particularly suited for medicinal chemistry labs focused on discovery and analog synthesis. While the upfront cost of the palladium catalyst and ligand is higher, the high yields, clean reaction profiles, and broad functional group tolerance often save significant time in purification and downstream chemistry.

Ultimately, a thorough understanding of the mechanistic principles behind each pathway empowers the researcher to make an informed decision, troubleshoot experimental challenges, and efficiently access this critical synthetic intermediate.

References

- CN105622481A: Process for efficient synthesis of 5-bromoindole.

- CN102558017A: Method for preparing 5-bromoindole.

-

Erowid: Synthesis of 5-Bromo Indole. Erowid Chemistry Archive. [Link]

-

YouTube: Synthesis of 5-Bromovanillin From Vanillin and Bromine. [Link]

-

OpenOChem Learn: Sandmeyer Reaction. [Link]

-

Chem-Impex: 5-Bromoisatin. [Link]

-

Organic Chemistry Portal: Synthesis of oxindoles. [Link]

-

Otto Chemie Pvt. Ltd.: 5-Bromoisatin, 97% 87-48-9. [Link]

-

SIELC Technologies: 5-Bromoisatin. [Link]

-

Wikipedia: Sandmeyer reaction. [Link]

-

ResearchGate: Synthesis and Evaluation Antibacterial Activity of Some New Substituted 5-Bromoisatin Containing Five, Six Heterocyclic Ring. [Link]

-

ResearchGate: Synthesis and Characterization of Some New Substituted 5-Bromo Isatin and Their Antimicrobial Activity. [Link]

-

ResearchGate: Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. [Link]

-

Asian Journal of Pharmacy and Pharmacology: Synthesis of novel 5-Bromoisatin based pyrimidine derivatives and their antimicrobial evaluation. [Link]

-

Bridgewater State University Virtual Commons: Applying Green Chemistry Principles in the Electrophilic Bromination of Indole-3-Acetic Acid. [Link]

-

Organic Chemistry Portal: Catalytic Sandmeyer Bromination. [Link]

- Google Patents: CN102993022A - Prepar

-

PubMed Central (PMC): Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Link]

Sources

- 1. Oxindole synthesis [organic-chemistry.org]

- 2. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. chemimpex.com [chemimpex.com]

- 5. 5-Bromoisatin, 97% 87-48-9 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

Technical Guide: Spectroscopic Characterization of 5-Bromo-1,2-dihydro-indol-3-one

[3][4][5]

Chemical Identity & Stability Profile[1][2][3]

This compound is the core structural unit responsible for the chromogenic properties of many histochemical substrates. Understanding its instability is prerequisite to accurate analysis.[1][2][4]

Tautomerism and Oxidation Pathway

The molecule exists in a rapid equilibrium between the keto form (1) and the enol form (2).[1][2][3] In the presence of oxygen or oxidants, it dimerizes to the indigoid dye (3).[1][2][3]

Figure 1: The reaction pathway showing the generation of the target molecule from stabilized precursors and its subsequent oxidation.[3][4][5]

Spectroscopic Data

Due to the transient nature of the free ketone, characterization is performed on the 1-Acetyl (N-protected) or 3-Acetyl (O-protected) derivatives.[3][4][5] These serve as the analytical standards for the 5-bromoindoxyl moiety.

Primary Reference: 1-Acetyl-5-bromoindolin-3-one

This derivative locks the nitrogen, stabilizing the keto form and preventing immediate oxidation, making it the closest isolable structural analogue to the target.[3][4][5]

Table 1: Spectroscopic Data for 1-Acetyl-5-bromoindolin-3-one

| Technique | Parameter | Experimental Value | Assignment / Notes |

| Appearance | Physical State | White to off-white solid | Stable solid form.[3][4][5] |

| IR (ATR) | Carbonyl (C=O) | 1714 cm⁻¹ (s) | Ketone (C3 position).[1][2][5] |

| Amide (C=O) | 1671 cm⁻¹ (s) | N-Acetyl group.[2][4][5] | |

| ¹H NMR | Solvent | DMSO-d₆ (400 MHz) | |

| Aromatic | δ 7.60 - 7.80 (m, 3H) | H4, H6, H7 (Indole ring).[3][5] | |

| Methylene | δ 4.10 - 4.15 (s, 2H) | C2-H₂ (Characteristic of indolin-3-one).[3][4][5] | |

| Methyl | δ 2.25 (s, 3H) | Acetyl (-COCH₃).[2][3][4][5] | |

| MS (APCI) | Molecular Ion | m/z 254 / 256 [M+H]⁺ | Consistent with Br isotope pattern (1:1).[1][2][5] |

Commercial Standard: 5-Bromoindoxyl Acetate

This is the "Enol Ester" form.[2][3][4] It is the standard commercial reagent (CAS: 17357-14-1) used to generate 5-bromoindoxyl in situ.[3][4][5]

Table 2: Spectroscopic Data for 5-Bromoindoxyl Acetate (3-Acetoxy-5-bromoindole)

| Technique | Parameter | Experimental Value | Assignment / Notes |

| Melting Point | Range | 130 – 132 °C | Sharp melting point indicates purity.[3][4][5] |

| ¹H NMR | Solvent | CDCl₃ / DMSO-d₆ | |

| NH | δ 10.5 - 11.0 (br s) | Indole NH (Exchangeable).[2][4][5] | |

| Aromatic H4 | δ 7.75 (d, J ≈ 2 Hz) | Protons ortho to Br are deshielded.[1][2][3][5] | |

| Aromatic H7 | δ 7.25 (d, J ≈ 8.5 Hz) | ||

| Aromatic H6 | δ 7.15 (dd, J ≈ 8.5, 2 Hz) | ||

| Vinyl H2 | δ 7.40 (d, J ≈ 2.5 Hz) | C2-H (Characteristic of indole core).[1][2][3][5] | |

| Acetyl | δ 2.38 (s, 3H) | O-Acetyl (-OCOCH₃).[3][4][5] | |

| IR | Ester C=O | 1750 – 1760 cm⁻¹ | Characteristic enol ester stretch.[1][2][5] |

| NH Stretch | 3300 – 3400 cm⁻¹ | Indole NH.[1][2][5] |

Experimental Protocols

Protocol: In Situ Generation and Trapping

Since you cannot isolate the free ketone for long-term storage, use this protocol to verify its transient existence via NMR.[1][3][4]

Reagents:

Workflow:

-

Dissolution: Dissolve 20 mg of 5-Bromoindoxyl Acetate in 0.6 mL CD₃OD in an NMR tube.

-

Baseline Scan: Acquire a standard ¹H NMR spectrum (t=0).[1][2][4] Note the Acetyl-CH₃ peak at ~2.38 ppm.[1][4]

-

Hydrolysis (Activation): Add 50 µL of NaOD/D₂O solution to the tube. Cap and invert gently under nitrogen atmosphere (crucial to prevent dimerization).

-

Time-Resolved Analysis: Immediately insert into the spectrometer.

-

Observation: The Acetyl peak will disappear/shift to free acetate (~1.9 ppm).[1][2]

-

Transient Signals: New signals for the 5-bromoindoxyl (keto/enol mix) will appear in the aromatic region.[1][2][4]

-

Oxidation: If air is admitted, the solution turns blue, and signals broaden/disappear as the insoluble indigo precipitates.[1][2][3]

-

Protocol: Analytical HPLC Conditions

For purity assessment of precursors.

Analytical Workflow Diagram

The following diagram illustrates the decision logic for analyzing samples containing this moiety.

Figure 2: Decision tree for selecting the correct analytical method based on sample stability.

References

-

Synthesis and Characterization of Indoxyl Derivatives

-

Spectroscopic Data of 5-Bromoindoxyl Acetate

-

Histochemical Applications & Mechanism

-

General Indole Spectroscopy

Sources

- 1. scs.illinois.edu [scs.illinois.edu]

- 2. chem.washington.edu [chem.washington.edu]

- 3. scribd.com [scribd.com]

- 4. 1-(5-bromo-2,3-dihydro-1H-indol-1-yl)ethan-1-one | C10H10BrNO | CID 721847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. procurenbuy.com [procurenbuy.com]

- 6. 5-Bromoindoxyl acetate [webbook.nist.gov]

- 7. li01.tci-thaijo.org [li01.tci-thaijo.org]

- 8. Indoxyl Acetate as a Substrate for Analysis of Lipase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

5-Bromo-1,2-dihydro-indol-3-one CAS number and identifiers

The following technical guide is structured as a high-level monograph for research and development professionals. It prioritizes chemical mechanism, stability profiles, and synthetic utility over generic descriptions.[1][2]

Common Name: 5-Bromoindoxyl | CAS: 6402-02-4 Functional Class: Chromogenic Intermediate / Indole Scaffold[2]

Chemical Identity & Identifiers

This compound is the halogenated derivative of indoxyl (indolin-3-one).[1][2] It is widely recognized in its transient state as the precursor to indigoid dyes, specifically the 5,5'-dibromo isomer of indigo.[1][2]

| Identifier System | Value | Notes |

| CAS Number | 6402-02-4 | Specific to the keto-form (indolin-3-one).[1][2] |

| IUPAC Name | 5-bromo-1,2-dihydroindol-3-one | Often referred to as 5-bromoindoxyl.[2] |

| Molecular Formula | C₈H₆BrNO | |

| Molecular Weight | 212.04 g/mol | |

| SMILES | C1C(=O)C2=C(N1)C=CC(=C2)Br | Keto tautomer.[1][2] |

| InChI Key | RZQPUJUJQJQVQH-UHFFFAOYSA-N | |

| Related CAS | 17357-14-1 | 5-Bromoindoxyl acetate (Stable Precursor).[1][2] |

| Related CAS | 10075-50-0 | 5-Bromoindole (Reduced form).[1][2][3] |

Physicochemical Profile: The "Ghost" Intermediate

Researchers must understand that 5-Bromo-1,2-dihydro-indol-3-one is rarely isolated as a pure solid in aerobic conditions due to its high susceptibility to oxidative dimerization.[1][2]

Keto-Enol Tautomerism

The molecule exists in a dynamic equilibrium between the ketone (indolin-3-one) and the enol (3-hydroxyindole) forms.[1][2]

-

Keto Form (Predominant): Favored in neutral solution; reactive at the C2 position.[1][2]

-

Enol Form: The species that undergoes oxidation.[1][2] In the presence of atmospheric oxygen or mild oxidants, the enol radicalizes and dimerizes.[1][2]

The Oxidation Pathway (Chromogenesis)

Unlike its isomer 5-bromo-2-oxindole (a stable solid), 5-bromo-3-indolinone spontaneously oxidizes to form 5,5'-dibromoindigo .[1][2]

-

Visual Indicator: The reaction proceeds from a colorless solution to a deep blue/purple precipitate.[1][2]

-

Distinction from Tyrian Purple: Historical Tyrian Purple is 6,6'-dibromoindigo.[1][2] The 5-bromo precursor yields the 5,5'-isomer, which has slightly different solubility and spectral properties (λmax ~600 nm).[1][2]

Stability & Storage[1][2]

-

Free Base: Unstable.[1][2] Must be generated in situ or stored under inert gas (Ar/N₂) at -20°C.[1][2]

-

Stabilized Forms: Commercially supplied as esters (Acetate, Phosphate) or glycosides (Galactoside) which protect the enol oxygen, preventing oxidation until cleavage occurs.[1][2]

Synthesis & Generation Strategies

Pathway Visualization

The following diagram illustrates the generation of the molecule from stable precursors and its subsequent dimerization.[1][2]

Caption: Generation of 5-Bromoindoxyl from protected precursors and subsequent oxidative dimerization.[1][2]

Chemical Synthesis (Baeyer-Drewson Modification)

For researchers requiring the de novo synthesis of the core scaffold rather than enzymatic generation:

-

Reagent: Acetone / NaOH.

-

Mechanism: Aldol condensation followed by cyclization.[1][2]

-

Note: This reaction typically yields the indigo dye directly.[1][2] To isolate the indolinone, the reaction must be performed under strict anaerobic conditions or the indigo product must be reduced using sodium dithionite (Na₂S₂O₄) to the leuco-form.[1][2]

Applications in Drug Discovery & Histochemistry[1]

Histochemical Reporter (The "Blue" Stain)

While 5-bromo-4-chloro-3-indolyl phosphate (BCIP) is the industry standard for phosphatase activity, the 5-bromo analog (lacking chlorine) is used when a slightly different spectral signature or solubility profile is required.[1][2]

-

Mechanism: Enzyme cleaves the protecting group

5-bromoindoxyl precipitates at the site of enzymatic activity.[1][2] -

Utility: Western Blotting, Immunohistochemistry (IHC), and bacterial colony screening (Blue/White).[1][2]

Pharmaceutical Scaffold (Kinase Inhibitors)

The 5-bromoindolin-3-one core is a privileged structure in medicinal chemistry, serving as a precursor to Isatins (Indole-2,3-diones).[1][2]

-

Pathway: Oxidation of 5-bromoindolin-3-one using mild oxidants (e.g., NBS/DMSO) yields 5-bromoisatin.[1][2]

-

Target: 5-Bromoisatin derivatives are potent inhibitors of Caspase-3 and VEGFR-2 (Vascular Endothelial Growth Factor Receptor).[1][2]

-

Differentiation: Note that many VEGFR-2 inhibitors utilize the oxindole (2-one) isomer (e.g., Sunitinib analogs).[1][2] However, the 3-one is crucial for synthesizing the 2,3-dione core used in Schiff base antiviral drugs (e.g., Methisazone analogs).[1][2]

Experimental Protocol: In Situ Generation & Staining

Objective: Detect esterase activity in tissue samples using 5-bromoindoxyl acetate as the substrate.[1][2]

Reagents

-

Substrate Stock: 5-Bromoindoxyl acetate (10 mg/mL in DMF).[1][2] Store at -20°C.

-

Buffer: Tris-HCl (50 mM, pH 7.4).

-

Oxidant: Potassium Ferricyanide (5 mM) / Potassium Ferrocyanide (5 mM).[1][2] Note: This redox catalyst speeds up the dimerization of the intermediate to prevent diffusion artifacts.

Workflow

-

Fixation: Fix tissue/cells in 4% Paraformaldehyde (15 min).[1][2] Wash 3x with PBS.[1][2]

-

Staining Solution Prep:

-

Incubation: Apply solution to sample. Incubate at 37°C in the dark.

-

Termination: Monitor for blue precipitate formation (15–60 min). Wash with PBS to stop reaction.[1][2]

References

-

PubChem. (2025).[1][2][3] this compound (Compound Summary). National Library of Medicine.[1][2] [Link]

-

El-Faham, A., et al. (2023).[1][2][4][5] 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. MDPI Molecules.[1][2] [Link](Note: Discusses the isomeric 2-one scaffold, critical for structural differentiation).

Sources

- 1. 5-Bromo-1H-inden-2(3H)-one | C9H7BrO | CID 19711238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Bromo-2-oxindole | C8H6BrNO | CID 611193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Bromoindole | C8H6BrN | CID 24905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. CN106432040B - A kind of green synthesis method of medicine intermediate 5- bromo indole - Google Patents [patents.google.com]

Physical Characteristics & Handling of 5-Bromo-1,2-dihydro-indol-3-one

[1][2]

Executive Summary: The Transient Intermediate

This compound (CAS: 7496-35-7 for the generic indoxyl class) is the keto-tautomer of 5-bromo-3-hydroxyindole.[1][2] It is best known as the reactive intermediate in the synthesis of Tyrian Purple (6,6'-dibromoindigo).[1][2]

Critical Technical Insight: Unlike standard reagents, this compound is thermodynamically unstable in the presence of oxygen. It exists in a delicate equilibrium between its keto and enol forms before rapidly dimerizing.[2] Therefore, its "physical characteristics" must be categorized into three distinct phases:

Physicochemical Profile

Phase A: The Stable Precursor (Reference Standard)

Researchers typically procure the acetylated derivative to generate the target compound on demand.

| Feature | Specification |

| Compound Name | 5-Bromoindoxyl Acetate |

| CAS Number | 17357-14-1 |

| Molecular Formula | C₁₀H₈BrNO₂ |

| Molecular Weight | 254.08 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 130–132 °C (Lit.)[1][2][3] |

| Solubility | Soluble in Ethanol (50 mg/mL), DMSO, Acetone; Insoluble in Water |

| Storage | -20°C, Desiccated, Protect from Light |

Phase B: The Target Active Species (5-Bromoindoxyl)

Once generated (e.g., via enzymatic or alkaline hydrolysis), the target exhibits the following transient properties:

| Feature | Characteristic Behavior |

| Tautomeric State | Exists as an equilibrium of Indolin-3-one (Keto) |

| Appearance | Yellow to Greenish fluorescent solution (solvent dependent).[2] |

| Stability Window | < 15 minutes in aerated aqueous buffer at pH 7.4. |

| Reactivity | Rapid oxidative coupling to form Tyrian Purple.[2] |

| Redox Potential | Susceptible to oxidation by atmospheric O₂ or mild oxidants (e.g., K₃Fe(CN)₆). |

Phase C: The Terminal Product (Tyrian Purple)

If the active species is not trapped immediately, it converts to this dye.

| Feature | Specification |

| Compound Name | 6,6'-Dibromoindigo |

| Appearance | Deep Purple / Violet Solid |

| Solubility | Highly insoluble in water/ethanol; Soluble in hot Aniline, DMSO.[1][2] |

| Melting Point | > 300 °C (Sublimes/Decomposes) |

Structural Characterization (Spectroscopy)[5]

NMR Signature Evolution

Monitoring the reaction via ¹H NMR (in DMSO-d₆) reveals the transformation from Precursor to Active Species.[2]

-

Precursor (Acetate): Distinct singlet at δ 2.38 ppm (Acetyl -CH₃).[2] Aromatic protons appear as a complex multiplet between δ 7.0–8.0 ppm .[2]

-

Active Species (Indolin-3-one): Upon deacetylation under anaerobic conditions, the acetyl peak disappears.[1][2] A new signal emerges around δ 3.5–4.0 ppm , corresponding to the methylene protons (-CH₂- ) at position 2 of the indolinone ring.[1]

-

Terminal Product (Indigo): The methylene signal disappears completely (as position 2 forms the double bond linker).[2] The spectrum simplifies due to the symmetry of the dimer.

UV-Vis Absorbance Pathway[1][2]

Experimental Protocols

Protocol A: Controlled Generation of 5-Bromoindoxyl

Use this protocol to generate the target for immediate use in coupling reactions.

-

Preparation: Dissolve 50 mg of 5-Bromoindoxyl Acetate in 1 mL of anhydrous DMSO.

-

Deoxygenation: Sparge the solution with Argon gas for 10 minutes.

-

Activation: Add 1 equivalent of NaOH (1M, deoxygenated).

-

Observation: The solution will turn bright yellow/green.[2] STOP. This is the target 5-Bromoindoxyl.[2]

-

Usage: Immediately introduce the electrophile or substrate. Exposure to air will instantly precipitate purple solids.[2]

Protocol B: Self-Validating Stability Test

To confirm the identity of the active species without complex equipment:

Reaction Pathway Visualization

The following diagram illustrates the lifecycle of this compound, highlighting the critical oxidation bottleneck.

Caption: The oxidative pathway from the stable acetate precursor to the terminal Tyrian Purple pigment.[1]

References

-

Cooksey, C. J. (2001).[2] "Tyrian Purple: 6,6’-Dibromoindigo and Related Compounds."[1][2][4][5][6][7][8] Molecules, 6(9), 736-769.[1]

-

Clark, R. J. H., et al. (2010).[1][2] "Raman microscopy of Tyrian Purple." Journal of Archaeological Science.

-

PubChem. (2025).[2] Compound Summary for CID 24905 (5-Bromoindole derivatives). National Library of Medicine.[2] [Link]

Sources

- 1. CN106432369A - Synthesis method of glucoside based on indoxyl derivative and 2-(benzothiazol-2'-yl)phenol derivative - Google Patents [patents.google.com]

- 2. echemi.com [echemi.com]

- 3. 5-Brom-indoxyl-acetat 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Tyrian Purple: 6,6’-Dibromoindigo and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - A new synthesis of Tyrian purple (6,6’-dibromoindigo) and its corresponding sulfonate salts [beilstein-journals.org]

- 6. lrmh.fr [lrmh.fr]

- 7. 6,6'-Dibromoindigo - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

The Rising Therapeutic Potential of 5-Bromo-Indole Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The indole scaffold, a privileged heterocyclic motif, has long been a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs. The strategic introduction of a bromine atom at the 5-position of the indole ring has emerged as a powerful approach to modulate the physicochemical properties and enhance the biological activities of these derivatives. This in-depth technical guide provides a comprehensive overview of the burgeoning field of 5-bromo-indole derivatives, with a particular focus on their anticancer, antimicrobial, antiviral, and neuroprotective properties. We will delve into the mechanistic underpinnings of their therapeutic effects, present key quantitative data, and provide detailed experimental protocols to empower researchers in their quest for novel therapeutics.

The Indole Nucleus: A Privileged Scaffold in Medicinal Chemistry

The indole ring system, an bicyclic aromatic heterocycle, is a fundamental structural unit in a vast array of biologically active molecules. Its unique electronic properties and ability to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, make it an ideal scaffold for designing molecules that can effectively interact with diverse biological targets. The indole moiety is present in essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin, highlighting its inherent biocompatibility and importance in physiological processes.

The introduction of a bromine atom at the 5-position of the indole ring has been shown to significantly influence the therapeutic potential of the resulting derivatives. This modification can alter the molecule's lipophilicity, metabolic stability, and electronic distribution, often leading to enhanced potency and selectivity for its biological target.

Anticancer Activities: Targeting Key Oncogenic Pathways

5-Bromo-indole derivatives have demonstrated significant promise as anticancer agents, exhibiting efficacy against a range of human cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of critical enzymes and the disruption of cellular processes essential for tumor growth and survival.

Inhibition of Receptor Tyrosine Kinases (RTKs)

A primary mechanism through which 5-bromo-indole derivatives exert their anticancer effects is by inhibiting receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). Overexpression or mutation of these receptors is a common driver of tumorigenesis, making them attractive targets for cancer therapy.

EGFR and VEGFR Signaling Pathways

The binding of growth factors like EGF and VEGF to their respective receptors triggers a cascade of intracellular signaling events that promote cell proliferation, survival, and angiogenesis. 5-Bromo-indole derivatives have been designed to competitively bind to the ATP-binding site of the kinase domain of these receptors, thereby blocking their downstream signaling.

Caption: Inhibition of EGFR and VEGFR signaling by 5-bromo-indole derivatives.

Anti-Angiogenic Properties

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. 5-Bromo-indole derivatives have been shown to possess potent anti-angiogenic properties, primarily by inhibiting VEGF-mediated signaling in endothelial cells. This leads to a reduction in the blood supply to the tumor, thereby impeding its growth and spread.

Quantitative Anticancer Activity

The anticancer efficacy of 5-bromo-indole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The table below summarizes the IC50 values for selected 5-bromo-indole derivatives.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | A549 (Lung) | 14.4 µg/mL | |

| 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | HUVEC (Endothelial) | 5.6 µg/mL | |

| 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide | A549 (Lung) | 45.5 µg/mL | |

| 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide | HUVEC (Endothelial) | 76.3 µg/mL | |

| Compound 16 (osimertinib analog) | A549 (Lung) | > 50 | |

| Compound 16 (osimertinib analog) | PC-3 (Prostate) | 1.10 | |

| Compound 16 (osimertinib analog) | MCF-7 (Breast) | > 50 | |

| Compound 5f (arylsulfonylhydrazide) | MDA-MB-468 (Breast) | 8.2 | |

| Compound 5f (arylsulfonylhydrazide) | MCF-7 (Breast) | 13.2 |

Antimicrobial and Antifungal Activities

The emergence of multidrug-resistant pathogens poses a significant threat to global health. 5-Bromo-indole derivatives have demonstrated promising antimicrobial and antifungal activities against a range of clinically relevant microorganisms.

Mechanism of Action

The precise mechanisms by which 5-bromo-indole derivatives exert their antimicrobial effects are still under investigation. However, it is believed that their lipophilic nature allows them to penetrate microbial cell membranes, disrupting their integrity and leading to cell death. Additionally, some derivatives may inhibit essential microbial enzymes. For instance, 3-acyl-5-bromoindole derivatives are suggested to exert their antifungal effects by interacting with mitochondrial complex II (succinate dehydrogenase).

Quantitative Antimicrobial and Antifungal Activity

The antimicrobial and antifungal potency of these compounds is determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| 6-bromoindole | Acinetobacter baumannii | 64 | |

| 5-substituted indole dihydropyrimidines (compounds 6e-h) | Not specified | 50 | |

| 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole (3aq) | Candida albicans | 3.9 |

Antiviral Potential

Indole-based compounds have a long history in antiviral drug discovery, with several approved drugs for the treatment of viral infections. While research specifically on 5-bromo-indole derivatives is still emerging, the broader class of indole derivatives has shown activity against a variety of viruses, including human immunodeficiency virus (HIV), influenza virus, and herpes simplex virus (HSV).

For example, a study on ethyl 6-bromo-5-hydroxyindole-3-carboxylate derivatives showed them to be potent inhibitors of the influenza virus. The antiviral mechanism of indole derivatives often involves the inhibition of key viral enzymes, such as reverse transcriptase and integrase in the case of HIV.

Neuroprotective Effects: Modulating the Nrf2-ARE Pathway

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by progressive neuronal loss, often exacerbated by oxidative stress. 5-Bromo-indole derivatives have emerged as potential neuroprotective agents through their ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.

The Nrf2-ARE Signaling Pathway

The Nrf2-ARE pathway is a crucial cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the ARE, leading to the transcription of a battery of antioxidant and cytoprotective genes.

Caption: Activation of the Nrf2-ARE pathway by 5-bromo-indole derivatives.

Key Experimental Protocols

To facilitate further research and development of 5-bromo-indole derivatives, this section provides detailed, step-by-step methodologies for key in vitro assays.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 5-bromo-indole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Mix gently by pipetting up and down. Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the compound.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against a specific microorganism.

Protocol:

-

Prepare Antimicrobial Dilutions: Prepare a series of twofold dilutions of the 5-bromo-indole derivative in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate.

-

Prepare Inoculum: Prepare a standardized inoculum of the test microorganism, typically adjusted to a 0.5 McFarland standard.

-

Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for most bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Synthesis of 5-Bromo-Indole Derivatives

The synthesis of 5-bromo-indole and its derivatives can be achieved through various synthetic routes. A common approach involves the bromination of the indole nucleus.

General Synthetic Workflow:

Caption: A general workflow for the synthesis of 5-bromo-indole derivatives.

Common synthetic strategies include the Fischer, Bartoli, and Larock indole syntheses, which can be adapted for the preparation of 5-bromo-indole derivatives by using appropriately substituted starting materials. Additionally, direct bromination of the indole scaffold is a widely used method. The resulting 5-bromo-indole can then be further functionalized through various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, to generate a diverse library of derivatives.

Conclusion and Future Perspectives

5-Bromo-indole derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, antiviral, and neuroprotective agents underscores their potential for the development of novel therapeutics. The introduction of the bromine atom at the 5-position often enhances the therapeutic potential of the indole scaffold. Further research into the structure-activity relationships and

Technical Guide: Strategic Synthesis and Functionalization of 5-Bromoindole Derivatives

Executive Summary

The 5-bromoindole scaffold is a "privileged structure" in medicinal chemistry, serving as the core architecture for numerous 5-HT receptor agonists, kinase inhibitors, and antiviral agents. Its value lies in the C5-bromine atom, which acts as a versatile orthogonal handle for palladium-catalyzed cross-coupling, distinct from the nucleophilic C3 position and the acidic N1 site.

This guide moves beyond basic textbook definitions to address the practical reality: Direct bromination of indole is rarely the best route to 5-bromoindole. Due to the high electron density at C3, direct electrophilic substitution yields mixtures that are difficult to purify.

This whitepaper details the Leimgruber-Batcho de novo synthesis as the superior, regiocontrolled route and provides an optimized protocol for subsequent C5-functionalization via Suzuki-Miyaura coupling.

Part 1: The Regioselectivity Paradox

To master indole chemistry, one must understand its electronic bias. The indole ring is electron-rich, behaving like an enamine.

-

C3 Position (The Kinetic Trap): The HOMO coefficient is highest at C3. Electrophilic aromatic substitution (SEAr) with

or NBS predominantly targets C3. -

C5 Position (The Target): Accessing C5 directly requires blocking C3 or using forcing conditions (e.g., superacids), which often degrades the scaffold.

Therefore, the most reliable strategy for generating high-purity 5-bromoindole is not functionalization of the indole ring, but construction of the ring carrying the halogen.

Part 2: Constructing the Core – The Leimgruber-Batcho Synthesis

The Leimgruber-Batcho indole synthesis is the industrial "gold standard" for 5-bromoindole. It converts 4-bromo-2-nitrotoluene into the indole core in two distinct steps, guaranteeing 100% regioselectivity because the bromine is pre-installed on the benzene ring.

The Mechanistic Pathway[1]

-

Enamine Formation: Condensation of the nitrotoluene methyl group with N,N-dimethylformamide dimethyl acetal (DMF-DMA).

-

Reductive Cyclization: Reduction of the nitro group to an aniline, which spontaneously cyclizes with the enamine to form the indole, eliminating dimethylamine.

Visualization: Reaction Logic

The following diagram illustrates the transformation logic and critical process checks.

Figure 1: The Leimgruber-Batcho pathway.[1][2] Note the Enamine Intermediate acts as a visual stop-point due to its characteristic deep red color.

Validated Protocol: Leimgruber-Batcho Synthesis

Reference Standard: Adapted from Org. Synth. and industrial patents (Ref 1, 4).

Step 1: Enamine Formation [2]

-

Charge: A reaction flask with 4-bromo-2-nitrotoluene (1.0 equiv) and DMF (3 vol).

-

Reagent: Add DMF-DMA (1.5 equiv).

-

Reaction: Heat to 110°C for 12–16 hours.

-

Workup: Concentrate in vacuo to remove excess DMF-DMA. The red residue is often used directly in the next step without purification.

Step 2: Reductive Cyclization (Zn/AcOH Method) Why Zn/AcOH? It avoids the high pressure of hydrogenation and is tolerant of the aryl bromide (Pd/H2 can sometimes cause debromination).

-

Dissolution: Dissolve the red residue in Glacial Acetic Acid (10 vol).

-

Reduction: Add Zinc dust (5–8 equiv) portion-wise. Caution: Exothermic. Keep temp < 60°C.

-

Monitoring: The deep red color will fade to a pale yellow/brown as the cyclization completes (2–4 hours).

-

Isolation: Filter off Zinc salts. Neutralize filtrate with NaOH (aq). Extract with Ethyl Acetate.

-

Purification: Recrystallization from hexanes/EtOAc usually yields pure 5-bromoindole as off-white crystals.

Part 3: Divergent Functionalization – The C5-Br Handle

Once the 5-bromoindole core is secured, the primary utility is Palladium-catalyzed cross-coupling (Suzuki-Miyaura).[4]

The "Free NH" Challenge

A common point of failure is attempting coupling on the free (NH)-indole. The acidic N-H proton (

Strategic Decision:

-

Aqueous/Mild Conditions: Can sometimes tolerate free NH (Ref 3).

-

Standard Conditions: Require N-protection (Boc, Tosyl, SEM).

Visualization: Optimization Workflow

This decision tree guides the optimization of the Suzuki coupling for 5-bromoindole.

Figure 2: Strategic workflow for C5-arylation. Route B is recommended for scale-up reliability.

Validated Protocol: C5-Suzuki Coupling (Route B)

Reference Standard: Optimized from J. Am. Chem. Soc. and BenchChem protocols (Ref 3, 5).

Substrate: N-Boc-5-bromoindole (Protection of N1 with

-

System Setup: Use a microwave vial or Schlenk flask. Degassing is critical to prevent homocoupling or oxidation.

-

Reagents:

-

N-Boc-5-bromoindole (1.0 equiv)

-

Aryl Boronic Acid (1.2 equiv)

-

Catalyst:

(3–5 mol%). Why? Robust, air-stable, works well for aryl bromides. -

Base:

(2.0 equiv, 2M aqueous solution). -

Solvent: 1,4-Dioxane (degassed).[4]

-

-

Reaction: Heat to 80–90°C for 4–6 hours (or 110°C in microwave for 30 min).

-

Workup: Dilute with EtOAc, wash with water/brine. Dry over

. -

Deprotection: Remove Boc group with TFA/DCM (1:4) or thermal deprotection if applicable.

Part 4: Troubleshooting & Data Summary

Comparative Analysis of Synthesis Routes

| Feature | Direct Bromination (NBS) | Leimgruber-Batcho (Recommended) | Fischer Indole Synthesis |

| Starting Material | Indole | 4-Bromo-2-nitrotoluene | 4-Bromophenylhydrazine |

| Regioselectivity | Poor (Mixture of C3/C5) | Excellent (100% C5) | Good (C5), but harsh conditions |

| Atom Economy | High | Moderate | Low (Ammonia loss) |

| Scalability | Low (Purification bottleneck) | High (Industrial preferred) | Moderate |

| Key Risk | C3-Bromination | Handling Enamine (moisture sensitive) | Hydrazine toxicity |

Troubleshooting Common Issues

-

Issue: Low yield in Leimgruber-Batcho Step 1.

-

Fix: Ensure DMF-DMA is fresh. Old reagent hydrolyzes. Use a drying tube; moisture kills the reaction.

-

-

Issue: Debromination during Step 2.

-

Fix: If using catalytic hydrogenation (

), switch to Fe/AcOH or Zn/AcOH. Aryl bromides are labile under aggressive hydrogenation.

-

-

Issue: Protodeboronation in Suzuki Coupling.

-

Fix: If the boronic acid is electron-poor (e.g., 2-pyridyl), it may hydrolyze. Switch to a Boronic Ester (Pinacol ester) and use anhydrous conditions (Dioxane/CsF).

-

References

-

Leimgruber-Batcho Indole Synthesis. Wikipedia / Organic Chemistry Portal. A foundational review of the enamine-based cyclization mechanism.

-

Regioselective C5-H Direct Iodination of Indoles. RSC Advances. Discusses the challenges of direct C5 functionalization and alternative directing group strategies.

-

An Expedient, Mild and Aqueous Method for Suzuki–Miyaura Diversification. RSC Advances, 2021. Details aqueous protocols for coupling haloindoles without protection.

-

Method for Preparing 5-Bromoindole. Google Patents (CN102558017A). Industrial scale protocols for the bisulfite/acetic anhydride variation of the synthesis.

-

Application Notes and Protocols for the Suzuki Coupling of 5-Bromonicotinaldehyde. BenchChem. Provides transferable protocols for 5-bromo-heterocycle couplings.

-

Direct Palladium-Catalyzed C-2 and C-3 Arylation of Indoles. Journal of the American Chemical Society. mechanistic rationale for regioselectivity in indole arylation.[5]

Sources

Solubility Profile of 5-Bromo-1,2-dihydro-indol-3-one (5-Bromooxindole)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Bromo-1,2-dihydro-indol-3-one, commonly known as 5-bromooxindole, is a pivotal synthetic intermediate in medicinal chemistry and materials science. Its utility in complex molecular synthesis is fundamentally governed by its solubility characteristics in various organic solvents. This guide provides a comprehensive analysis of its solubility, grounded in theoretical principles and supported by available empirical data. While direct quantitative solubility data across a wide solvent spectrum is not extensively published, this document synthesizes information from analogous compounds, reaction conditions, and physicochemical properties to provide a robust working profile. The core finding is that 5-bromooxindole, a polar, crystalline solid, exhibits favorable solubility in polar aprotic solvents like DMSO and DMF, moderate solubility in polar protic solvents such as alcohols, and limited solubility in nonpolar solvents, a behavior dictated by its capacity for hydrogen bonding and its significant dipole moment.

Introduction: The Significance of 5-Bromooxindole

This compound (CAS 20870-78-4) is a halogenated derivative of oxindole. The oxindole scaffold is a privileged structure in drug discovery, appearing in numerous approved pharmaceuticals. The introduction of a bromine atom at the 5-position serves two primary purposes:

-

Modulation of Electronic Properties: The electron-withdrawing nature of bromine can influence the reactivity and biological activity of the molecule.

-

Synthetic Handle: The bromine atom provides a reactive site for further functionalization, most notably through palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.

Given its role as a building block, understanding its solubility is a prerequisite for successful reaction setup, purification, and formulation. Inconsistent dissolution can lead to poor reaction kinetics, incomplete conversions, and challenges in chromatographic purification.

Theoretical Principles of Solubility

The solubility of a solid solute in a liquid solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" provides a foundational predictive tool.[1]

Molecular Structure Analysis of 5-Bromooxindole:

-

Polarity: The molecule possesses a highly polar amide (lactam) functional group and a carbonyl group (C=O). These create a significant molecular dipole. The calculated XLogP3 value of 1.9 suggests a compound with balanced hydrophilic and lipophilic character.[2]

-

Hydrogen Bonding: The secondary amine (N-H) acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. This capacity for self-association in the solid state contributes to its crystalline nature and relatively high melting point, which must be overcome by strong solute-solvent interactions.

-

Aromatic System: The benzene ring provides a nonpolar surface area, contributing to interactions with less polar solvents.

Based on this structure, we can predict that solvents capable of disrupting the solute's crystal lattice through strong dipole-dipole interactions and hydrogen bonding will be the most effective.

Solubility Profile: Quantitative and Qualitative Assessment

Direct, comprehensive quantitative solubility data for 5-bromooxindole is sparse in publicly accessible literature. However, by combining data from analogous compounds, chemical supplier information, and solvents used in its synthesis, we can construct a reliable working profile.

Analog Compound Analysis: 5-Bromoindole The closely related compound 5-bromoindole (which lacks the C3-carbonyl group) is highly soluble in Dimethyl Sulfoxide (DMSO) at 100 mg/mL and is also reported as soluble in ethanol, ether, and chloroform.[3][4] The presence of the additional polar carbonyl group in 5-bromooxindole is expected to enhance its solubility in polar solvents while potentially reducing it in nonpolar solvents like ether.

Inferred Solubility from Synthetic Procedures Chemical patents and synthesis procedures often reveal effective solvents for a compound. For instance, the synthesis of related indole derivatives frequently employs aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), implying good solubility of the bromoindole precursors in these media.[5] Recrystallization of the related 5-bromoindole from aqueous ethanol (35% EtOH) or petroleum ether/ether mixtures indicates that it is highly soluble in hot ethanol but less soluble in cold alcohol or nonpolar solvents, a behavior typical of polar organic solids.[6]

Summary of Solubility Data

The following table summarizes the expected solubility of this compound based on its structural properties and available data.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale & Causality |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | DMSO is a strong hydrogen bond acceptor and has a large dielectric constant, making it highly effective at solvating both the N-H proton and the polar carbonyl group, thus disrupting the crystal lattice. |

| N,N-Dimethylformamide (DMF) | High | Similar to DMSO, DMF is a highly polar solvent capable of strong dipole-dipole interactions and accepting hydrogen bonds. It is a common solvent for reactions involving indole derivatives.[5] | |

| Acetone | Moderate | Acetone's carbonyl group can act as a hydrogen bond acceptor, but its overall polarity is lower than DMSO or DMF, leading to moderate solubility. | |

| Polar Protic | Methanol / Ethanol | Moderate | Alcohols can act as both hydrogen bond donors and acceptors, allowing for favorable interactions. However, the energy required to break the solvent's own hydrogen-bonding network makes them slightly less effective than polar aprotic solvents for this specific solute. Recrystallization is often possible.[6] |

| Water | Very Low | While the molecule has polar groups, the large, nonpolar aromatic ring and bromine atom dominate, making it sparingly soluble in water. A calculated water solubility for the analogue 5-bromoindole is only 126 mg/L.[3][6][7] | |

| Nonpolar / Halogenated | Dichloromethane (DCM) | Low to Moderate | DCM can engage in dipole-dipole interactions but lacks hydrogen bonding capability. It may dissolve moderate amounts, particularly with heating, but is not an ideal solvent. |

| Toluene | Low | Toluene is nonpolar and interacts primarily through weak van der Waals forces, which are insufficient to overcome the strong intermolecular forces within the 5-bromooxindole crystal lattice. However, it has been used as a solvent for reactions involving related compounds.[8] | |

| Hexanes / Heptane | Very Low / Insoluble | As nonpolar aliphatic hydrocarbons, these solvents cannot form the strong interactions needed to dissolve the polar solute. They are suitable as anti-solvents for precipitation or for washing away nonpolar impurities. | |

| Diethyl Ether | Low | Although it has a dipole moment, ether is a poor hydrogen bond acceptor and its nonpolar alkyl chains limit its ability to dissolve polar solids. |

Experimental Protocol for Solubility Determination

To validate and quantify the solubility of 5-bromooxindole in a novel solvent, a robust, self-validating experimental protocol is essential. The following gravimetric method is recommended.

Objective: To determine the saturation solubility of 5-bromooxindole in a given organic solvent at a specific temperature (e.g., 25 °C).

Materials:

-

This compound (solid)

-

Solvent of interest (analytical grade)

-

Analytical balance (± 0.1 mg precision)

-

Scintillation vials or small glass test tubes with screw caps

-

Thermostatically controlled shaker or water bath

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe with 0.45 µm PTFE filter)

-

Drying oven or vacuum desiccator

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid 5-bromooxindole to a pre-weighed vial (e.g., add ~50 mg to 2 mL of solvent). An excess is visually confirmed by the presence of undissolved solid.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a shaker or water bath set to a constant temperature (e.g., 25 °C).

-

Equilibrate the mixture for at least 24 hours to ensure saturation is reached. Longer times may be needed for slowly dissolving compounds.

-

-

Sample Collection and Filtration:

-

Allow the vial to stand undisturbed at the set temperature for 1-2 hours to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) into a syringe (e.g., 1.0 mL).

-

Attach a 0.45 µm PTFE filter to the syringe. This is a critical step to remove all undissolved micro-particulates.

-

Dispense the filtered solution into a pre-weighed, clean, and dry vial. Record the exact weight of this empty vial.

-

-

Solvent Evaporation and Quantification:

-

Reweigh the vial containing the filtered solution to determine the mass of the solution transferred.

-

Place the vial in a drying oven at a moderate temperature (e.g., 50-60 °C) or under a gentle stream of nitrogen until all the solvent has evaporated. A vacuum desiccator can be used for the final drying stage.

-

Once a constant weight is achieved (i.e., the weight does not change after further drying), record the final weight of the vial containing the dried solute.

-

-

Calculation:

-

Mass of Solute: (Weight of vial + dried solute) - (Weight of empty vial)

-

Mass of Solvent: (Weight of vial + solution) - (Weight of vial + dried solute)

-

Solubility (mg/mL): (Mass of Solute in mg) / (Volume of solution transferred in mL)

-

Solubility ( g/100g solvent): (Mass of Solute in g / Mass of Solvent in g) * 100

-

Visualizations: Workflows and Interactions

Visual aids are crucial for understanding experimental processes and molecular interactions.

Experimental Workflow Diagram

The following diagram outlines the logical flow of the gravimetric solubility determination protocol.

Caption: Gravimetric solubility determination workflow.

Intermolecular Forces Diagram

This diagram illustrates the key interactions between 5-bromooxindole and a representative polar aprotic solvent (DMSO).

Caption: Solute-solvent interactions with DMSO.

Safety, Handling, and Storage

Hazard Identification:

-

Users should consult the full Safety Data Sheet (SDS) before handling.

Personal Protective Equipment (PPE):

-

Wear protective gloves, safety glasses with side-shields, and a lab coat.[4]

-

Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[4]

Storage:

-

Store in a tightly sealed container in a cool, dry, dark place.[4]

-

For long-term storage, keeping the material in a freezer at or below -20°C is recommended to maintain stability.[6][7][10][11]

Conclusion

This compound is a polar molecule whose solubility is dominated by its ability to participate in hydrogen bonding and strong dipole-dipole interactions. It is readily soluble in polar aprotic solvents like DMSO and DMF, making these excellent choices for reaction media. Its solubility is moderate in polar protic solvents like alcohols, which can often be used for purification via recrystallization. Conversely, it exhibits poor solubility in nonpolar and weakly polar solvents such as hexanes, toluene, and diethyl ether. For any application, it is highly recommended that researchers perform preliminary solubility tests, following the protocol outlined herein, to confirm the optimal solvent and concentration for their specific needs.

References

-

Erowid. (n.d.). Synthesis of 5-Bromo Indole. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24905, 5-Bromoindole. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 611193, 5-Bromo-2-oxindole. Retrieved from [Link]

- Google Patents. (n.d.). CN102558017A - Method for preparing 5-bromoindole.

-

University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 5-Bromoindole. Retrieved from [Link]

-

Community College of Baltimore County. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

- Google Patents. (n.d.). WO2012004811A1 - Process for the preparation of 5-substsituted indole derivative.

-

ChemBK. (n.d.). 5-Bromoindole. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link] (Note: A representative URL is used as the original may not be stable).

Sources

- 1. chem.ws [chem.ws]

- 2. 5-Bromo-2-oxindole | C8H6BrNO | CID 611193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 5-bromoindole | 10075-50-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 5. WO2012004811A1 - Process for the preparation of 5-substsituted indole derivative - Google Patents [patents.google.com]

- 6. 5-Bromoindole CAS#: 10075-50-0 [m.chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. guidechem.com [guidechem.com]

- 9. 5-Bromoindole | C8H6BrN | CID 24905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. fishersci.com [fishersci.com]

Technical Deep Dive: 5-Bromo-1,2-dihydro-indol-3-one (5-Bromoindoxyl)

[1]

Executive Summary

5-Bromo-1,2-dihydro-indol-3-one , commonly known as 5-Bromoindoxyl , is a halogenated indole derivative that serves as a critical intermediate in the synthesis of indigoid dyes and a high-fidelity signal generator in histochemistry.[1] While often overshadowed by its regioisomer—the natural product precursor to Tyrian Purple (6-bromoindoxyl)—the 5-bromo variant holds a unique position in the history of structural elucidation and modern drug discovery.

This guide provides a comprehensive technical analysis of the molecule, detailing its role in the historical identification of Royal Purple, its complex tautomeric chemistry, and its utility as a scaffold in kinase inhibitor development.[1]

Part 1: Historical Significance & Structural Elucidation[1]

The "Indigo Problem" and Paul Friedländer (1909)

The history of 5-bromoindoxyl is inextricably linked to the structural identification of Tyrian Purple (Royal Purple). For centuries, the chemical nature of this dye, extracted from Murex sea snails, was a mystery.[1]

In 1909, German chemist Paul Friedländer undertook the monumental task of identifying the dye's structure.[1][2][3] He processed 12,000 Murex brandaris snails to isolate approximately 1.4 grams of pure pigment.[2][3][4][5][6] Elemental analysis suggested a dibromoindigo structure, but the position of the bromine atoms was unknown.[1]

Friedländer employed a strategy of synthesis by exclusion . He synthesized various isomers of bromoindigo to compare with the natural product.

-

Synthesis of 5,5'-Dibromoindigo: Friedländer synthesized 5-bromo-2-nitrobenzaldehyde and condensed it with acetone (Baeyer-Drewsen reaction). The resulting dye was a blue-violet, distinct from the reddish-purple of the snail extract.

-

Synthesis of 6,6'-Dibromoindigo: Upon synthesizing the 6-bromo isomer, the spectral properties matched the natural dye perfectly.

Thus, 5-bromoindoxyl (the monomeric precursor to 5,5'-dibromoindigo) served as the critical "negative control" that allowed for the definitive identification of the ancient Royal Purple.[1]

DOT Diagram: The Friedländer Exclusion Logic

Figure 1: The logical workflow used by Paul Friedländer (1909) to identify Tyrian Purple, using the 5-bromo isomer as a comparator.

Part 2: Chemical Properties & Tautomerism[1][4]

The Indoxyl-Indolinone Equilibrium

This compound exists in a tautomeric equilibrium between the keto form (indolin-3-one) and the enol form (3-hydroxyindole). This equilibrium is solvent-dependent but heavily favors the keto form in neutral aqueous solutions.

| Property | Keto Form (Indolin-3-one) | Enol Form (3-Hydroxyindole) |

| Structure | C=O at C3, saturated CH2 at C2 | C-OH at C3, double bond at C2=C3 |

| Stability | More stable in isolation | Reactive intermediate |

| Reactivity | Electrophilic at C3 | Nucleophilic at C2 (Radical coupling site) |

| Role | Resting state | Dimerization precursor |

Oxidative Dimerization Mechanism

The utility of 5-bromoindoxyl in histochemistry (e.g., detecting esterase activity) relies on its rapid oxidation.

-

Hydrolysis: A stable precursor (e.g., 5-Bromo-3-indolyl acetate) is cleaved by an enzyme.

-

Enolization: The free 5-bromoindoxyl enolizes.

-

Radical Formation: Atmospheric oxygen or an oxidizing agent removes a hydrogen, forming a resonance-stabilized radical.

-

Coupling: Two radicals couple at the C2 position to form leuco-5,5'-dibromoindigo, which further oxidizes to the insoluble colored dye.[1]

Part 3: Synthesis Protocols

Method A: Reduction of 5-Bromoisatin (Laboratory Standard)

This is the most direct route for research-grade synthesis. 5-Bromoisatin is commercially available and stable.

Reagents:

Protocol:

-

Dissolution: Dissolve 10 mmol of 5-Bromoisatin in 50 mL of absolute ethanol.

-

Reduction: Cool to 0°C. Add NaBH4 (1.5 eq) portion-wise over 30 minutes. The deep orange color of isatin will fade to pale yellow.

-

Mechanism:[1][4][5][7][9][10] Reduction of the C3 carbonyl to a hydroxyl, followed by dehydration, or reduction of the C2-C3 bond depending on specific conditions.[1] For direct indoxyl generation, Zinc/Acetic acid reduction is often preferred to fully reduce the C2 carbonyl to a methylene group while retaining the C3 ketone functionality (via tautomerization).[1]

-

-

Isolation (Critical): 5-Bromoindoxyl is unstable in air. It is rarely isolated as a free solid. Instead, it is immediately acetylated to 5-Bromo-3-acetoxyindole for storage.[1]

-

Acetylation: Add Acetic Anhydride (2 eq) and Pyridine (2 eq) directly to the reduction mixture. Stir for 2 hours.

-

Workup: Pour into ice water. Filter the off-white precipitate. Recrystallize from ethanol.

Method B: The Baeyer-Drewsen Route (Historical)

Used for generating the indigo dye directly, bypassing the isolation of the indoxyl monomer.

-

Condensation: 5-Bromo-2-nitrobenzaldehyde + Acetone + NaOH (dilute).

-

Mechanism: Aldol condensation followed by cyclization.

-

Result: Direct precipitation of 5,5'-dibromoindigo.

DOT Diagram: Synthesis & Reaction Pathway

Figure 2: Synthetic workflow from 5-Bromoisatin to the stable acetate precursor and the oxidative pathway to the indigo dye.

Part 4: Applications in Drug Discovery[11]

While historically significant as a dye precursor, the This compound core (and its oxindole tautomer) has re-emerged in kinase inhibitor design.[1]

Kinase Inhibitor Scaffolds

The oxindole core (indolin-2-one), which is isomeric to indoxyl (indolin-3-one), is the pharmacophore of Sunitinib (Sutent), a multi-targeted receptor tyrosine kinase (RTK) inhibitor.

-

SAR Insight: The 5-position of the indole ring is a "privileged" substitution site. Halogenation (F, Cl, Br) at C5 often improves metabolic stability and fills hydrophobic pockets in the ATP-binding site of kinases (e.g., VEGFR2, PDGFR).[1]

-

5-Bromoindoxyl Specifics: While Sunitinib uses the 2-one core, the 3-one (indoxyl) core is explored in "Beyond Rule of 5" (bRo5) compounds for its ability to form unique hydrogen bonding networks due to the C3 carbonyl position.

Histochemical Substrates

Derivatives of 5-bromoindoxyl are the gold standard for detecting enzymatic activity in situ.

-

Substrate: 5-Bromo-3-indolyl phosphate (p-toluidine salt).

-

Enzyme: Alkaline Phosphatase (AP).

-

Mechanism: AP cleaves the phosphate group. The liberated 5-bromoindoxyl dimerizes to form an azo-dye-like precipitate.

-

Advantage: The bromine atom increases the lipophilicity and density of the precipitate, preventing diffusion and ensuring sharp localization of the signal.[1]

References

-

Friedländer, P. (1909).[3][4][5][6] Über den Farbstoff des antiken Purpurs aus Murex brandaris. Berichte der deutschen chemischen Gesellschaft, 42(1), 765-770.[1]

-

Cooksey, C. J. (2001). Tyrian Purple: 6,6’-Dibromoindigo and Related Compounds.[1][4][5][6] Molecules, 6(9), 736-769.[1]

-

Meijer, L., et al. (2003).[1] GSK-3-selective inhibitors derived from Tyrian purple indirubins. Chemistry & Biology, 10(12), 1255-1266.[1]

-

Imming, P., et al. (2001).[1] Improved Synthesis of Tyrian Purple. Synthetic Communications, 31(17), 2691-2696.[1]

-

PubChem. (n.d.). 5-Bromoindoxyl - Compound Summary. National Library of Medicine.

Sources

- 1. CN102558017A - Method for preparing 5-bromoindole - Google Patents [patents.google.com]

- 2. Spectral Comparison of Commercial and Synthesized Tyrian Purple [mccrone.com]

- 3. A Simple, Safe and Efficient Synthesis of Tyrian Purple (6,6′-Dibromoindigo) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tekhelet.com [tekhelet.com]

- 6. mdpi.com [mdpi.com]